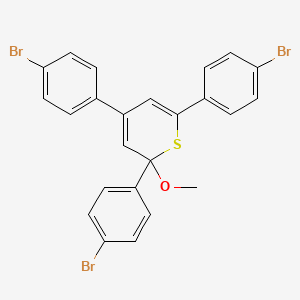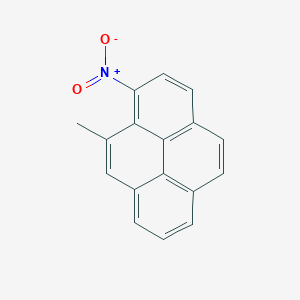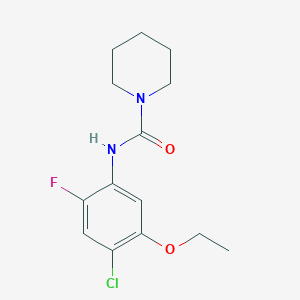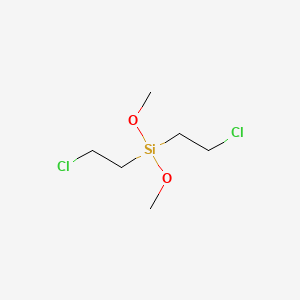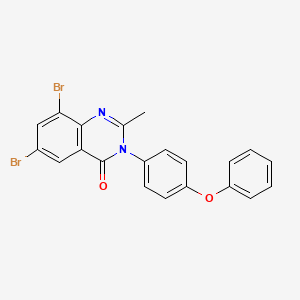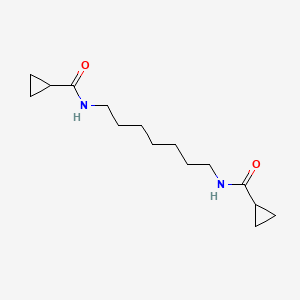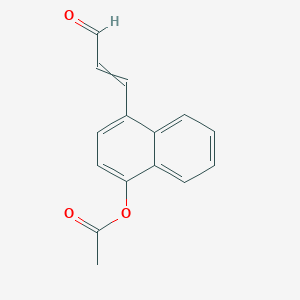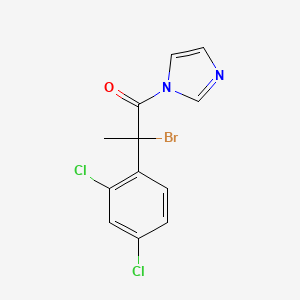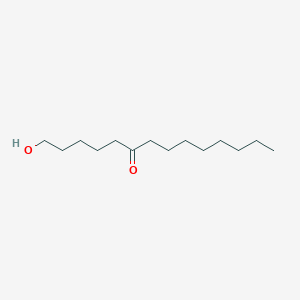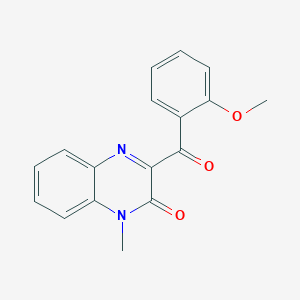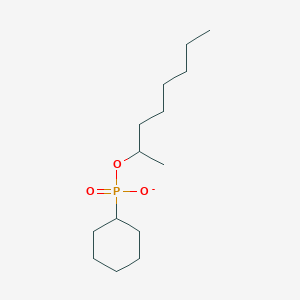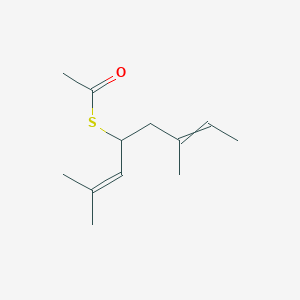
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate typically involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Linalyl acetate: A compound with similar structural features, commonly found in essential oils from bergamot and lavender.
S-(3,7-Dimethylocta-2,6-dien-4-yl) ethanethioate: Another closely related compound with slight variations in its structure.
Uniqueness: Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
89648-85-1 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
S-(2,6-dimethylocta-2,6-dien-4-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-6-10(4)8-12(7-9(2)3)14-11(5)13/h6-7,12H,8H2,1-5H3 |
Clé InChI |
ITRCFUMELMCRKW-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC(C=C(C)C)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


